TIE-2/VEGFR-2 kinase-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TIE-2/VEGFR-2 kinase-IN-2 is a potent dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE-2). This compound is primarily used as an anti-angiogenic agent in cancer research . By inhibiting these receptors, this compound can effectively block the signaling pathways that promote angiogenesis, which is crucial for tumor growth and metastasis .
准备方法
The synthetic routes and reaction conditions for TIE-2/VEGFR-2 kinase-IN-2 are not extensively detailed in the available literature. the preparation of similar kinase inhibitors typically involves multi-step organic synthesis, including the formation of core structures followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
化学反应分析
TIE-2/VEGFR-2 kinase-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents.
科学研究应用
TIE-2/VEGFR-2 kinase-IN-2 has several scientific research applications:
作用机制
TIE-2/VEGFR-2 kinase-IN-2 exerts its effects by inhibiting the kinase activities of VEGFR-2 and TIE-2. The binding of vascular endothelial growth factor to VEGFR-2 induces dimerization and activation of the receptor, leading to downstream signaling that promotes angiogenesis. By inhibiting this pathway, this compound blocks the proliferation, migration, and survival of endothelial cells, thereby preventing the formation of new blood vessels . Similarly, the inhibition of TIE-2 disrupts its signaling pathway, further contributing to the anti-angiogenic effects .
相似化合物的比较
TIE-2/VEGFR-2 kinase-IN-2 is unique due to its dual inhibition of both VEGFR-2 and TIE-2. Similar compounds include:
Vandetanib: A dual inhibitor of VEGFR and epidermal growth factor receptor (EGFR), used in cancer therapy.
Axitinib: A potent inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3, used in the treatment of renal cell carcinoma.
Faricimab: A bispecific antibody that targets both VEGF and angiopoietin-2 (Ang-2), used in retinal vascular diseases.
These compounds share similar mechanisms of action but differ in their specific targets and therapeutic applications, highlighting the uniqueness of this compound in targeting both VEGFR-2 and TIE-2 .
属性
分子式 |
C20H13F4N5O2 |
---|---|
分子量 |
431.3 g/mol |
IUPAC 名称 |
1-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C20H13F4N5O2/c21-14-6-3-11(20(22,23)24)7-15(14)29-19(30)28-12-4-1-10(2-5-12)13-8-31-18-16(13)17(25)26-9-27-18/h1-9H,(H2,25,26,27)(H2,28,29,30) |
InChI 键 |
KNDPXYAMINMLED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=COC3=NC=NC(=C23)N)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。